Home > Products > Screening Compounds P45876 > 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]
6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] - 1310425-71-8

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

Catalog Number: EVT-2956274
CAS Number: 1310425-71-8
Molecular Formula: C11H15NOS
Molecular Weight: 209.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] is a complex organic compound notable for its structural and functional properties. This compound belongs to a class of spirocyclic compounds, which are characterized by a unique arrangement of atoms that form a cyclic structure with two or more rings sharing a single atom. Specifically, this compound integrates a piperidine ring and a thieno[3,2-c]pyran moiety, contributing to its chemical diversity and potential biological activity.

Source

The compound has been studied in various scientific contexts, particularly in relation to its antibacterial properties against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. Research has demonstrated its efficacy in high-throughput screening campaigns aimed at identifying new anti-tubercular agents .

Classification

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] can be classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their varied pharmacological effects and are often derived from plant sources or synthesized in laboratories for medicinal purposes.

Synthesis Analysis

The synthesis of 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] typically involves multi-step synthetic routes. One method includes the formation of the thieno[3,2-c]pyran structure through cyclization reactions involving appropriate precursors. The synthesis may also utilize techniques such as 1,3-dipolar cycloaddition to construct the piperidine core, followed by functionalization steps to yield the final product.

Technical Details:

  • Starting Materials: The synthesis often begins with commercially available precursors that can undergo cyclization.
  • Reagents: Common reagents include Lewis acids or bases that facilitate ring closure and functional group transformations.
  • Conditions: Reactions may require specific temperatures and solvents to optimize yield and purity.
Molecular Structure Analysis

The molecular structure of 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] features distinct components:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Thieno[3,2-c]pyran Moiety: A fused bicyclic system that contributes to the compound's unique chemical properties.

Structural Data

  • Molecular Formula: C₁₄H₁₅N
  • Molecular Weight: Approximately 213.28 g/mol
  • InChI Key: A unique identifier for chemical substances which can be used for database searches.
Chemical Reactions Analysis

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] participates in various chemical reactions typical of spirocyclic compounds. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atom in the piperidine ring can act as a nucleophile.
  • Cyclization Reactions: The compound can undergo further cyclization under acidic or basic conditions to form more complex structures.

Technical Details:

  • Reaction conditions (temperature, solvent) are critical for optimizing yields.
  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to characterize products.
Mechanism of Action

The mechanism of action for 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] primarily involves its interaction with bacterial targets. Research indicates that it may inhibit specific enzymes crucial for bacterial survival, particularly those involved in cell wall synthesis.

Process and Data

  • The compound has shown bactericidal activity against Mycobacterium tuberculosis, likely through interference with metabolic pathways related to trehalose dimycolate production.
  • Genetic studies have identified mutations in the mmpL3 gene as a response mechanism in resistant strains of bacteria exposed to this compound .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions; proper storage is essential to maintain integrity.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data from studies indicate that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in medicinal chemistry .

Applications

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] has significant potential applications in scientific research:

  • Antibacterial Agent: Its primary application is as an anti-tubercular agent targeting Mycobacterium tuberculosis.
  • Drug Development: The compound serves as a lead structure for synthesizing analogues with enhanced activity and selectivity against resistant bacterial strains.
Antimicrobial Activity Against Mycobacterial Infections

In Vitro Efficacy Against Drug-Resistant Tuberculosis Strains

The 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] scaffold (hereafter termed the "Spiro series") exhibits potent activity against diverse drug-resistant Mycobacterium tuberculosis strains. In comprehensive phenotypic screening, optimized Spiro analogs demonstrated consistent MIC90 values (Minimum Inhibitory Concentration inhibiting 90% of strains) against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates. The activity remained unaffected by resistance mechanisms targeting first-line drugs like isoniazid and rifampicin, confirming a novel mode of action [1] [3]. Resistance frequencies for spontaneous mutants were exceptionally low (~1 in 107 CFU), indicating a high genetic barrier to resistance development – a critical advantage for TB therapeutics facing resistance issues [3] [6]. Whole-genome sequencing of resistant mutants consistently identified single-nucleotide polymorphisms (SNPs) within the mmpL3 gene (e.g., missense mutations), directly linking the compound’s efficacy to the disruption of mycolic acid transport [1] [9].

Table 1: Activity of Spiro Analogs Against M. tuberculosis Clinical Isolates

Strain Resistance ProfileMIC Range (µM)MIC90 (µM)Resistance Frequency
Pan-Susceptible (H37Rv)0.03 – 0.070.053.3 x 10-7
MDR (Isoniazid+Rifampicin Res)0.03 – 0.150.072.8 x 10-7
XDR (MDR + FQ/Inject. Res)0.06 – 0.250.121.1 x 10-7

Bactericidal Kinetics and Minimum Inhibitory Concentrations

The Spiro series demonstrates concentration-dependent bactericidal activity against replicating M. tuberculosis. Lead optimization yielded compound GSK2200150A with an MIC of 0.03 µM against M. tuberculosis H37Rv. In time-kill kinetics assays using 4x and 16x MIC concentrations, optimized Spiro compounds achieved a >3 log10 reduction in colony-forming units (CFU) within 7 days. This reduction rate surpassed the bacteriostatic activity of linezolid and approached the killing efficacy of moxifloxacin, a front-line bactericidal TB drug [1] [3] [9]. This potent cidal activity is mechanistically linked to the inhibition of trehalose monomycolate (TMM) transport. Mycobacterial treatment with Spiro analogs induces TMM accumulation within the cytosol – a "chemical phenotype" confirming the blockade of the MmpL3 transporter, which is essential for shuttling mycolic acids to the cell envelope for assembly into vital outer membrane components [1] [9]. Disruption of this process compromises cell wall integrity, leading to bacterial death.

Table 2: Bactericidal Kinetics of a Lead Spiro Compound vs. Controls

CompoundConcentrationLog10 CFU Reduction (Day 7)Classification
Spiro Lead (e.g., GSK2200150A)4x MIC3.5Bactericidal
Spiro Lead (e.g., GSK2200150A)16x MIC>4.0Bactericidal
Moxifloxacin1.2 µg/mL4.2Bactericidal
Linezolid9.4 µg/mL1.8Bacteriostatic
Untreated Control-+2.5 (growth)-

Activity Modulation in Hypoxic/Dormant Mycobacterial Models

Critically, structurally modified Spiro analogs retain significant activity against non-replicating, dormant M. tuberculosis. The derivative 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Compound 06) demonstrated efficacy in models mimicking latent TB infection. Against dormant bacilli induced under hypoxia, Compound 06 achieved an MIC of 8.23 µM, significantly outperforming isoniazid (MIC >25 µM) and rifampicin (MIC >20 µM), and showing comparable potency to moxifloxacin [7]. This activity extends beyond whole-cell models to specific enzymatic targets relevant to dormancy survival. Compound 06 exhibited potent inhibition (IC50 = 1.04 ± 0.32 µM) of lysine ε-amino transferase (LAT), an enzyme overexpressed during latency and essential for lysine-derived nitrogen metabolism and stress response in dormant mycobacteria [7]. This dual activity against both replicating and dormant populations positions the Spiro scaffold as a promising candidate for regimens aiming to shorten TB therapy duration by eradicating all bacterial subpopulations.

Table 3: Activity of Spiro Derivative (Compound 06) Against Dormant M. tuberculosis

Activity ModelCompound 06 ResultComparator Drugs (Result)
MIC vs. Dormant M. tuberculosis8.23 µMIsoniazid: >25 µM; Rifampicin: >20 µM; Moxifloxacin: ~8.5 µM
LAT Enzyme Inhibition (IC50)1.04 ± 0.32 µMNot Reported for Standards
Cytotoxicity (Vero cells IC50)>64 µMIsoniazid: >100 µM; Rifampicin: >100 µM

List of Key Compounds in Article:

  • 6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] (Core Scaffold)
  • GSK2200150A (Optimized Lead)
  • 1-((4-Methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Compound 06)

Properties

CAS Number

1310425-71-8

Product Name

6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]

IUPAC Name

spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]

Molecular Formula

C11H15NOS

Molecular Weight

209.31

InChI

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)9-2-8-14-10(1)9/h2,8,12H,1,3-7H2

InChI Key

KARGZLCFESUWBW-UHFFFAOYSA-N

SMILES

C1COC2(CCNCC2)C3=C1SC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.